oct-7-en-2-one
Overview
Description
oct-7-en-2-one is an organic compound with the molecular formula C8H14O. It is a methyl ketone that features a double bond at the seventh carbon position. This compound is known for its distinct odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: oct-7-en-2-one can be synthesized through various methods, including the oxidation of 7-octen-2-ol. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the dehydrogenation of 7-octanol. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to 7-octen-2-ol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 7-octen-2-ol.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
oct-7-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of oct-7-en-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic attack or participate in redox reactions .
Comparison with Similar Compounds
Octan-2-one: Similar structure but lacks the double bond.
Hepten-2-one: Shorter carbon chain with a double bond at the second position.
Nonen-2-one: Longer carbon chain with a double bond at the second position.
Uniqueness of oct-7-en-2-one: this compound is unique due to its specific structure, which combines a double bond and a ketone group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
oct-7-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHCEQYNSQNEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190105 | |
Record name | 7-Octen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3664-60-6 | |
Record name | 7-Octen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3664-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Octen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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